molecular formula C47H72N12O9 B12383252 Ac-IHIHIYI-NH2

Ac-IHIHIYI-NH2

Cat. No.: B12383252
M. Wt: 949.1 g/mol
InChI Key: YQSKJDGWETWKKF-ZZYCMYJBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide primarily undergoes hydrolysis reactions. It exhibits esterase activity, catalyzing the hydrolysis of ester bonds .

Common Reagents and Conditions

The hydrolysis reactions catalyzed by this peptide typically involve substrates like p-nitrophenyl acetate. The reactions are carried out in aqueous solutions, often buffered to maintain a specific pH .

Major Products

The major product formed from the hydrolysis of p-nitrophenyl acetate by Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide is p-nitrophenol .

Mechanism of Action

The mechanism of action of Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide involves its self-assembly into fibril-like structures. These structures exhibit catalytic activity by mimicking the active sites of natural enzymes. The peptide’s esterase activity is attributed to the presence of histidine residues, which act as catalytic centers for hydrolysis reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Tyrosyl-Isoleucyl-Amide is unique due to its specific sequence of amino acids, which allows it to form highly ordered fibril-like structures with enhanced esterase activity. This makes it a valuable tool for studying peptide self-assembly and catalysis .

Properties

Molecular Formula

C47H72N12O9

Molecular Weight

949.1 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide

InChI

InChI=1S/C47H72N12O9/c1-10-25(5)37(41(48)62)57-42(63)34(18-30-14-16-33(61)17-15-30)54-46(67)39(27(7)12-3)58-44(65)36(20-32-22-50-24-52-32)56-47(68)40(28(8)13-4)59-43(64)35(19-31-21-49-23-51-31)55-45(66)38(26(6)11-2)53-29(9)60/h14-17,21-28,34-40,61H,10-13,18-20H2,1-9H3,(H2,48,62)(H,49,51)(H,50,52)(H,53,60)(H,54,67)(H,55,66)(H,56,68)(H,57,63)(H,58,65)(H,59,64)/t25-,26-,27-,28-,34-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

YQSKJDGWETWKKF-ZZYCMYJBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H]([C@@H](C)CC)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)CC)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)CC)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)CC)NC(=O)C

Origin of Product

United States

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